2-Deuteriopyridine
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Deuteriopyridine has been optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, there are related studies on the reactions of 2-Aminopyridine derivatives . These reactions involve the use of enaminones as key precursors under solvent-free conditions .Scientific Research Applications
Self-Association Studies : 2-Deuteriopyridine derivatives, like 2-aminopyridine, have been studied for their self-association characteristics in solvents like deuterated chloroform and deuterated dimethyl sulfoxide. These studies are crucial for understanding molecular interactions and structures (Boyd, Frost, & Howarth, 2004).
Tautomerism and Infrared Spectroscopy : Investigations into the tautomerism of compounds such as 2-hydroxypyridine, 2-thiopyridine, and 2-aminopyridine, including their deuterated forms, offer insights into molecular dynamics and structures. These studies are valuable in fields like infrared spectroscopy and molecular physics (Abdulla & El-Bermani, 2001).
Organometallic Chemistry : Research on the lithiation pathways of pyridine derivatives, including deuterated analogs, informs the understanding of reaction mechanisms in organic synthesis. This is essential for developing new synthetic methods in organometallic chemistry (Gros, Choppin, & Fort, 2003).
Catalysis and Material Science : Terpyridine derivatives, which include pyridine structures, are used in diverse research areas like materials science, biomedicinal chemistry, and catalysis. These compounds are involved in reactions ranging from artificial photosynthesis to polymerization (Winter, Newkome, & Schubert, 2011).
Phosphorescent Materials : Deuterated pyridine derivatives are studied for their effects on the phosphorescent properties of materials, which has applications in the development of new photoluminescent materials (Abe, Miyazawa, Konno, & Kawanishi, 2010).
Nuclear Magnetic Resonance (NMR) Spectroscopy : Deuterium labeling in pyridine derivatives is used to investigate molecular structures and dynamics using NMR spectroscopy. This is important for chemical analysis and molecular characterization (Ackerman, Ewy, Becker, & Shalwitz, 1987).
Safety and Hazards
Future Directions
Deuterium incorporation in drug discovery has shown potential for improving the pharmacokinetic and/or toxicity profile of drugs . This could potentially translate into improvements in efficacy and safety compared with the non-deuterated counterparts . The focus has shifted to applying deuteration in novel drug discovery .
Mechanism of Action
Target of Action
It’s worth noting that pyridine derivatives are known to interact with various biological targets, playing a significant role in numerous biochemical processes .
Mode of Action
For instance, dihydropyridines, a class of compounds that include pyridine derivatives, work by binding to and blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels .
Biochemical Pathways
For example, they play a role in purine and pyrimidine metabolism . Additionally, microbial degradation of pyridine has been observed, suggesting involvement in microbial metabolic pathways .
Pharmacokinetics
Studies on similar compounds, such as 2’,2’-difluoro-2’-deoxycytidine (dfdc), have shown that these compounds can be rapidly inactivated by cytidine deaminase (cd) metabolism, affecting their bioavailability .
Result of Action
For instance, piperine, a piperidine derivative, shows powerful antioxidant action due to its capability of hindering or suppressing free radicals .
Action Environment
It’s known that environmental conditions can significantly impact the behavior and effectiveness of similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), a commonly used herbicide .
Properties
IUPAC Name |
2-deuteriopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJWROOIHBZHMG-QYKNYGDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 2-deuteriopyridine used in this study on molybdenum oxide-alumina catalysts?
A: this compound was used as a probe molecule to study the nature of active sites on a molybdenum oxide-alumina catalyst. The researchers wanted to understand how pyridine interacts with the catalyst surface, specifically whether it interacts with acidic surface hydroxyl (OH) groups. By using this compound, where a deuterium atom replaces a hydrogen atom in the 2-position of the pyridine ring, they could track if the interaction with the surface resulted in deuterium exchange. The formation of this compound after adsorption confirmed that pyridine interacts with surface OD (hydroxyl groups where the hydrogen is replaced with deuterium) groups on the catalyst []. This interaction provides insights into the orientation of adsorbed pyridine and the nature of the active sites on the catalyst.
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